2'-Phosphoadenosine 5'-phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

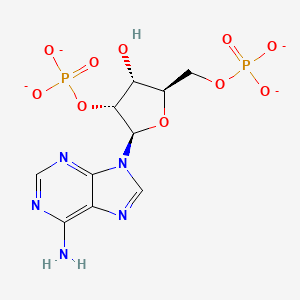

2'-Phosphoadenosine 5'-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H11N5O10P2-4 and its molecular weight is 423.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Role and Synthesis

PAP is primarily recognized as a precursor in the synthesis of 3'-phosphoadenosine 5'-phosphosulfate (PAPS), which serves as a sulfate donor for sulfation reactions. These reactions are crucial for the modification of various biomolecules, including glycosaminoglycans and proteoglycans, which play essential roles in cellular signaling and structural integrity of tissues.

Synthesis Pathways

- PAPS Synthase : PAPS is synthesized from ATP and sulfate by PAPS synthases (PAPSS1 and PAPSS2). These enzymes exhibit different stabilities and regulatory mechanisms, which are vital for maintaining appropriate levels of PAPS in cells .

- Regeneration : The regeneration of PAPS from PAP is critical for sustaining sulfation reactions. Studies have demonstrated efficient regeneration systems that utilize ATP to convert PAP back into PAPS, facilitating continuous sulfation processes .

Transport Mechanisms

The transport of PAP and PAPS within cells is mediated by specific transporters, such as PAPST1 and PAPST2. These transporters are essential for delivering PAPS to the Golgi apparatus, where sulfation occurs.

Functionality of Transporters

- Increased Sulfation : Enhanced expression of PAPST1 has been shown to significantly increase PAPS uptake in cellular models, leading to elevated sulfation rates of chondroitin sulfate proteoglycans .

- Subcellular Localization : The localization of these transporters within the Golgi apparatus is crucial for effective sulfation processes, indicating a tightly regulated mechanism governing sulfation dynamics .

Applications in Plant Physiology

PAP plays a pivotal role in plant signaling pathways, particularly in response to environmental stressors.

Retrograde Signaling

- Stress Responses : PAP acts as a retrograde signal that influences gene expression related to stress responses. For example, during osmotic stress, PAP accumulation has been linked to delayed circadian rhythms, suggesting its role as a signaling molecule that modulates physiological responses .

- Abscisic Acid Signaling : Recent studies indicate that PAP functions as a secondary messenger in abscisic acid signaling pathways, promoting stomatal closure during drought conditions .

Clinical Implications

The sulfation processes involving PAPS and PAP are not only vital for normal physiological functions but also have implications in disease mechanisms.

Viral Infections

- Retroviral Infection : The role of PAPS in modifying viral proteins highlights its potential impact on retroviral infections, where sulfated glycoproteins may influence viral entry and replication processes .

Cancer Research

- Tumor Microenvironment : Alterations in sulfation patterns mediated by PAPS may contribute to the tumor microenvironment's characteristics, affecting cell proliferation and metastasis .

Case Studies

Analyse Chemischer Reaktionen

Biochemical Role in Sulfation Pathways

2'-Phosphoadenosine 5'-phosphate acts as a direct precursor to 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the universal sulfate donor in biological systems. This conversion involves two key enzymatic steps:

-

Sulfate activation : ATP sulfurylase catalyzes the formation of adenosine 5'-phosphosulfate (APS) from ATP and inorganic sulfate.

-

Phosphorylation : APS kinase phosphorylates APS at the 3'-OH position of the ribose moiety to generate PAPS .

The compound’s 2'-phosphate group facilitates nucleophilic attacks during enzymatic sulfate transfer, enabling its participation in sulfotransferase-mediated reactions.

Key Enzymes and Mechanisms

| Enzyme | Role | Substrates | Products |

|---|---|---|---|

| ATP sulfurylase | Activates sulfate via ATP hydrolysis | ATP, sulfate | APS, pyrophosphate (PPi) |

| APS kinase | Phosphorylates APS at 3'-OH | APS, ATP | PAPS, ADP |

| Sulfotransferases | Transfer sulfate to acceptor molecules | PAPS, hydroxyl groups | Sulfated products, 2'-PAP |

Studies on Penicillium chrysogenum APS kinase reveal an ordered reaction mechanism:

-

MgATP binds first to the enzyme’s active site.

-

APS subsequently binds, followed by phosphate transfer to form PAPS .

Degradation and Stability

| Factor | Effect on Stability/Reactivity |

|---|---|

| Temperature | Higher temperatures accelerate hydrolysis |

| Ionic strength | Modulates enzyme-substrate binding affinity |

| pH | Optimal stability near physiological pH (7.4) |

Kinetic Parameters and Research Findings

-

Substrate inhibition : APS acts as a competitive inhibitor of ATP sulfurylase at concentrations >1 mM .

-

Reaction thermodynamics : The ATP sulfurylase step is highly endergonic (ΔG°′ = +46 kJ/mol), necessitating pyrophosphatase-driven PPi hydrolysis to favor APS formation .

-

Half-life : Under physiological conditions (37°C, pH 7.4), this compound exhibits a half-life of ~8 hours, decreasing to <2 hours at 45°C.

Eigenschaften

Molekularformel |

C10H11N5O10P2-4 |

|---|---|

Molekulargewicht |

423.17 g/mol |

IUPAC-Name |

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonatooxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/p-4/t4-,6-,7-,10-/m1/s1 |

InChI-Schlüssel |

AEOBEOJCBAYXBA-KQYNXXCUSA-J |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)OP(=O)([O-])[O-])N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)OP(=O)([O-])[O-])N |

Synonyme |

2',5'-ADP 2'-phospho-AMP 2'-phosphoadenosine 5'-phosphate adenosine 2',5'-bisphosphate adenosine 2',5'-diphosphate Ado(2',5')P2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.